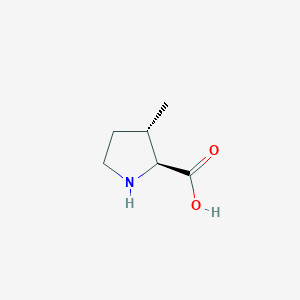

(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid

Description

Properties

IUPAC Name |

(2S,3S)-3-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPSFBUUYIVHAP-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369267 | |

| Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10512-89-7 | |

| Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid. The information is curated for researchers, scientists, and professionals involved in drug development, offering a structured presentation of key data, detailed experimental methodologies, and visual workflows to support further research and application.

Core Physicochemical Data

This compound, a proline analog, possesses a unique stereochemistry that influences its biological activity and physical characteristics. Below is a summary of its key identifying and physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | trans-3-Methyl-L-proline | PubChem[1] |

| CAS Number | 10512-89-7 | PubChem[1][2] |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| Appearance | White to beige crystalline powder | Thermo Fisher Scientific[3] |

| Optical Rotation | -26° to -30° (c=0.7 in H₂O at 25°C, 589 nm) | Thermo Fisher Scientific[3] |

| Melting Point | Data not available. For the related compound, trans-3-hydroxy-L-proline, a melting point of 228-236°C with decomposition is reported.[4] | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Solubility | Data not available. For the related compound, (S)-2-Methylpyrrolidine-2-carboxylic acid, a solubility of 100 mg/mL in water is reported.[5] | N/A |

| XLogP3 | -1.9 | PubChem[1] |

| Topological Polar Surface Area | 49.3 Ų | PubChem[1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of amino acid derivatives like this compound are crucial for reproducible research. The following sections outline standard experimental protocols.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.[6][7]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts, from the appearance of the first liquid droplet to complete liquefaction, is recorded as the melting point.

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of melting. This range is reported as the melting point.

References

- 1. This compound | C6H11NO2 | CID 2724879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Acide (2S,3S)-3-méthylpyrrolidine-2-carboxylique, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Determination of Melting Point of 2-(aminomethyl)dicarboxylic Acids by Open Capillary Method - STEMart [ste-mart.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Stereoselective Synthesis of (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid: A Technical Guide

An In-depth Review of Synthetic Strategies, Experimental Protocols, and Quantitative Analysis for Drug Development Professionals

The chiral pyrrolidine scaffold is a privileged motif in a multitude of biologically active compounds and pharmaceuticals. Among these, (2S,3S)-3-methylpyrrolidine-2-carboxylic acid stands as a crucial building block, demanding precise stereochemical control in its synthesis. This technical guide provides a comprehensive overview of the stereoselective synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development. This document details key synthetic methodologies, complete experimental protocols, and a comparative analysis of quantitative data.

Introduction to Synthetic Strategies

The primary challenge in the synthesis of this compound lies in the diastereoselective construction of the two contiguous stereocenters in the cis configuration. The main strategies employed to achieve this include:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as derivatives of proline or other amino acids, to introduce the desired stereochemistry.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as hydrogenation or Michael additions, on prochiral substrates.

-

Substrate-Controlled Diastereoselection: Leveraging the inherent stereochemistry of a chiral substrate to direct the formation of new stereocenters.

This guide will focus on a particularly effective and well-documented approach that combines elements of chiral pool synthesis and substrate-controlled diastereoselection, culminating in a highly efficient route to the target molecule.

Core Synthetic Pathway

A robust and high-yielding pathway to this compound involves a two-stage process. The first stage focuses on the stereoselective synthesis of a key intermediate, methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate. The second stage involves the deprotection of this intermediate to yield the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound. This data is compiled from literature sources and provides a benchmark for the efficiency of the described methodologies.

| Step | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Stereoselectivity (dr or ee) | Reference |

| 1. Synthesis of Intermediate | ||||||

| 1a. N-Boc Protection & Esterification | L-pyroglutamic acid | Boc₂O, then CH₂N₂ | Methyl (S)-5-oxo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | >95 | >99% ee | |

| 1b. Reduction & Mesylation | Methyl (S)-5-oxo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | LiBH₄, then MsCl, Py | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-(methylsulfonyloxy)pyrrolidine-2-carboxylate | ~85 (2 steps) | >99% ee | |

| 1c. Elimination | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-(methylsulfonyloxy)pyrrolidine-2-carboxylate | DBU | Methyl 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate | ~90 | >99% ee | |

| 1d. Diastereoselective Michael Addition | Methyl 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate | Me₂CuLi | Methyl (2S,3S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylate | ~80 | >95:5 dr | |

| 2. Deprotection | ||||||

| 2a. Hydrolysis and Acidolysis | Methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate | HCl (aq) | This compound hydrochloride | 90 | >99% ee | Oba, M. et al. |

| 2b. Ion Exchange | This compound hydrochloride | Dowex 50WX8 (NH₄⁺ form) | This compound | >95 | >99% ee | Oba, M. et al. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and are intended to be a guide for laboratory execution.

Stage 1: Synthesis of Methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate

This multi-step synthesis begins with a chiral pool starting material, L-pyroglutamic acid, to establish the initial stereocenter.

1a. N-Boc Protection and Esterification of L-pyroglutamic acid

To a solution of L-pyroglutamic acid (1 equiv.) in a suitable solvent such as a mixture of dioxane and water is added di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base (e.g., NaHCO₃, 2.5 equiv.). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). After an aqueous workup, the crude N-Boc-pyroglutamic acid is dissolved in a mixture of methanol and diethyl ether. A solution of diazomethane in diethyl ether is added portion-wise at 0 °C until a persistent yellow color is observed. The reaction is quenched by the addition of acetic acid, and the solvent is removed under reduced pressure to afford the methyl ester.

1b. Reduction of the Lactam and Mesylation of the Resulting Alcohol

The N-Boc protected pyroglutamate methyl ester (1 equiv.) is dissolved in anhydrous THF and cooled to 0 °C. Lithium borohydride (LiBH₄, 1.5 equiv.) is added portion-wise, and the reaction is stirred at 0 °C for several hours. The reaction is quenched by the slow addition of water, followed by an aqueous workup to yield the corresponding 4-hydroxyproline derivative. This intermediate is then dissolved in anhydrous dichloromethane and pyridine (2 equiv.). The solution is cooled to 0 °C, and methanesulfonyl chloride (MsCl, 1.2 equiv.) is added dropwise. The reaction is stirred at room temperature until completion. An aqueous workup provides the mesylated product.

1c. Elimination to Form the Pyrroline Intermediate

The mesylated proline derivative (1 equiv.) is dissolved in an anhydrous aprotic solvent such as toluene. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv.) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a mild acid and brine, and the organic layer is dried and concentrated to yield the Δ³-pyrroline-2-carboxylate.

1d. Diastereoselective Michael Addition

In a flame-dried flask under an inert atmosphere, copper(I) iodide (1.1 equiv.) is suspended in anhydrous diethyl ether and cooled to -78 °C. Methyllithium (2.2 equiv.) is added dropwise, and the mixture is stirred to form lithium dimethylcuprate (Me₂CuLi). A solution of the Δ³-pyrroline-2-carboxylate (1 equiv.) in anhydrous diethyl ether is then added dropwise at -78 °C. The reaction is stirred at this temperature for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction with diethyl ether, the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield methyl (2S,3S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylate. The cis stereochemistry is the major diastereomer formed due to the steric hindrance of the bulky N-Boc group directing the incoming nucleophile to the opposite face.

Stage 2: Deprotection to this compound

This final stage involves the removal of both the N-Boc protecting group and the methyl ester to yield the target amino acid.

2a & 2b. Acidic Hydrolysis and Ion-Exchange Chromatography

The methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate (1 equiv.) is suspended in a 6 M aqueous solution of hydrochloric acid. The mixture is heated at reflux for 3 hours. After cooling to room temperature, the solution is concentrated under reduced pressure to remove water and excess HCl, yielding the crude hydrochloride salt of the amino acid. The residue is then dissolved in water and passed through a column of Dowex 50WX8 ion-exchange resin (NH₄⁺ form). The column is washed with water to remove any remaining impurities. The desired amino acid is then eluted with an aqueous solution of ammonium hydroxide. The fractions containing the product are collected and concentrated under reduced pressure to give this compound as a solid.[1]

Mandatory Visualizations

The following diagrams illustrate the key synthetic transformations and logical relationships within the described synthesis.

Conclusion

This technical guide has outlined a detailed and efficient stereoselective synthesis of this compound. By leveraging a chiral pool starting material and a diastereoselective Michael addition, the desired cis stereochemistry is established with high fidelity. The provided experimental protocols and quantitative data offer a solid foundation for the practical implementation of this synthesis in a research and development setting. The methodologies described herein are robust and can be adapted for the synthesis of other substituted pyrrolidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Conformational Analysis of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a substituted proline analog, presents a fascinating case for conformational analysis due to the stereochemical constraints imposed by its bicyclic structure and substituents. The puckering of the pyrrolidine ring and the orientation of its methyl and carboxylic acid groups are critical determinants of its three-dimensional shape, which in turn governs its interaction with biological targets. This guide provides a comprehensive framework for elucidating the conformational landscape of this molecule, integrating high-level computational modeling with experimental validation. We will delve into the theoretical underpinnings of pyrrolidine conformation, present a detailed, step-by-step workflow for computational analysis, and outline key NMR spectroscopic techniques for experimental verification, culminating in a discussion of the implications for rational drug design.

Introduction: The Significance of Conformational Rigidity

Proline and its derivatives are unique among amino acids, imparting significant conformational constraints on peptides and proteins.[1] The cyclic nature of the pyrrolidine ring restricts the backbone dihedral angle φ, often inducing turns in peptide chains.[1] Introducing substituents, such as the methyl group in this compound, further refines these conformational preferences. Understanding the dominant three-dimensional structures of this molecule is paramount for drug development, as molecular shape is a key determinant of binding affinity and specificity to biological targets like enzymes and receptors. This guide offers a robust, integrated strategy for defining the conformational ensemble of this compound, providing a critical tool for medicinal chemists and structural biologists.

Fundamentals of Pyrrolidine Ring Pseurotation

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain.[2] These puckers are typically described by two principal forms: the "envelope" and "twist" conformations. The nomenclature for proline ring puckering is based on the position of the Cγ carbon relative to the plane of the other ring atoms and the carbonyl group of the amino acid.

-

Endo Pucker: The Cγ is displaced on the same side as the carbonyl group. This conformation is associated with more extended peptide backbone structures.[3]

-

Exo Pucker: The Cγ is displaced on the opposite side of the carbonyl group. This pucker is often found in more compact helical structures.[3]

The presence of substituents dramatically influences the equilibrium between these states. Electron-withdrawing groups, for instance, can favor a specific pucker due to stereoelectronic effects like the gauche effect.[3][4] In this compound, the cis relationship between the C2-carboxylic acid and the C3-methyl group will create specific steric interactions that favor certain puckered forms, which can be predicted and validated through the methods outlined below.

Caption: Factors influencing pyrrolidine ring pucker equilibrium.

A Validated Workflow for Conformational Analysis

A synergistic approach combining computational exploration with experimental validation provides the most accurate and comprehensive understanding of a molecule's conformational preferences.[5][6] This workflow is designed to be self-validating at each stage, ensuring a high degree of confidence in the final structural model.

Caption: Integrated workflow for conformational analysis.

Detailed Protocol: Computational Analysis

This protocol provides a step-by-step guide for performing a rigorous in silico conformational analysis.

Step 1: Initial 3D Structure Generation

-

Action: Generate the 3D structure of this compound using a molecular builder. Ensure the correct stereochemistry is defined.

-

Causality: This initial structure is the starting point for the conformational search. An accurate initial geometry, particularly the correct stereoisomer, is critical for relevant results.[7][8]

Step 2: Molecular Mechanics (MM) Conformational Search

-

Action: Perform a broad conformational search using a robust molecular mechanics force field (e.g., OPLS4 or MMFF94s). Employ a method like Monte Carlo Multiple Minimum (MCMM) or Low-Mode Conformational Search.

-

Causality: MM methods are computationally inexpensive and ideal for rapidly exploring a wide range of the potential energy surface to identify a large set of possible conformers without getting trapped in local minima.[9]

Step 3: Clustering and Selection

-

Action: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and energy. Select the unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

Causality: This step removes redundant structures and focuses computational resources on the most energetically plausible conformers for higher-level analysis.

Step 4: Quantum Mechanics (QM) Refinement

-

Action: Optimize the geometry and calculate the single-point energy of each selected conformer using a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP-D3/6-31G**). Incorporate a solvent model (e.g., PCM for water) to simulate solution-phase conditions.

-

Causality: QM methods provide significantly more accurate energies and geometries by explicitly treating electronic effects.[6] A solvent model is crucial as conformational preferences can be highly dependent on the polarity of the environment.[10]

Step 5: Population Analysis

-

Action: Calculate the relative Gibbs free energies of the optimized conformers and determine their expected population at room temperature using the Boltzmann distribution.

-

Causality: This step quantifies the probability of each conformer's existence in the equilibrium ensemble, allowing for direct comparison with experimental data that reflects a population-weighted average.

Data Presentation: Predicted Conformational Landscape

The computational results should be summarized in a clear, comparative format.

| Conformer ID | Ring Pucker | Key Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-01 | Cγ-exo | -35.2° | 0.00 | 75.3 |

| Conf-02 | Cγ-endo | +38.1° | 1.15 | 12.1 |

| Conf-03 | Cβ-exo, Cγ-endo (Twist) | +15.5° | 1.89 | 5.5 |

| Conf-04 | Cγ-exo (alternate) | -25.8° | 2.50 | 7.1 |

Note: Data presented is hypothetical and for illustrative purposes.

Experimental Validation with NMR Spectroscopy

Computational models must be validated by experimental data to be considered trustworthy.[5][11] NMR spectroscopy is an exceptionally powerful tool for studying solution-phase conformations.[12][13]

Key NMR Experiments and Their Interpretation

1. J-Coupling (Scalar Coupling) Analysis:

-

Protocol: Acquire a high-resolution 1D ¹H NMR spectrum. Use spectral simulation to extract the vicinal coupling constants (³J) between protons on the pyrrolidine ring.

-

Interpretation: The magnitude of ³J values is related to the dihedral angle between the coupled protons via the Karplus equation. By comparing experimental ³J values with those predicted for each computationally-derived low-energy conformer, one can determine which conformer best fits the data.[14]

2. Nuclear Overhauser Effect (NOE) Analysis:

-

Protocol: Perform a 2D NOESY or ROESY experiment.

-

Interpretation: NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. The pattern of observed NOEs provides a set of distance restraints that can be used to validate a specific 3D structure. For example, a strong NOE between the proton on C2 and a proton on C3 would confirm their cis relationship and help define the ring pucker.[13]

3. ¹³C Chemical Shift Analysis:

-

Protocol: Acquire a ¹H-¹³C HSQC spectrum.

-

Interpretation: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the ring pucker conformation.[12] A downfield shift for Cγ is often indicative of an exo pucker, while an upfield shift suggests an endo pucker.

Integrating Computational and Experimental Insights

The ultimate goal is a unified model where computational and experimental data converge. If the predicted lowest-energy conformer's properties (J-couplings, predicted NOEs, ¹³C shifts) match the experimental NMR data, it provides strong evidence for that conformer being the dominant species in solution. Discrepancies may indicate that the molecule exists as a dynamic average of several conformations, in which case the experimental data should match the Boltzmann-weighted average of the properties of the low-energy conformers.

Implications for Drug Design

A validated conformational model of this compound is a powerful asset in drug development. It allows for:

-

Structure-Based Design: The dominant conformer can be used for docking studies to predict binding modes to a target protein with higher accuracy.

-

Pharmacophore Modeling: The 3D arrangement of key functional groups (amine, carboxylic acid, methyl group) in the low-energy conformer defines the pharmacophore, guiding the design of new analogs with improved activity.

-

Conformational Restriction: By understanding the natural puckering preference, medicinal chemists can design new derivatives that lock the molecule into the bioactive conformation, potentially increasing potency and reducing off-target effects.

Conclusion

The conformational analysis of this compound requires a multi-faceted approach that leverages the predictive power of computational chemistry and the empirical certainty of experimental spectroscopy. The workflow presented in this guide—from broad MM searching to precise QM refinement and validation with NMR—provides a reliable pathway to define the molecule's three-dimensional structure in solution. The resulting conformational model is not merely an academic exercise but a critical piece of intelligence for designing next-generation therapeutics with enhanced precision and efficacy.

References

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating proline puckering states in diproline segments in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 8. (2R,3S)-2-methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 82418724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L‐proline at different pH | Scilit [scilit.com]

CAS number and IUPAC name for (2S,3S)-3-methylpyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a substituted proline analog, holds significance in the field of medicinal chemistry and drug development. Its rigidified cyclic structure serves as a valuable scaffold for introducing conformational constraints in peptides and peptidomimetics. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and the broader context of its potential applications based on the activities of related proline derivatives. Due to the limited publicly available data on the specific biological activity of the (2S,3S) isomer, this document also includes information on other stereoisomers of 3-methylproline to provide a comparative context for its potential role in modulating biological systems.

Chemical Identity

IUPAC Name: this compound[1]

CAS Number: 10512-89-7[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | White to beige crystalline powder | Thermo Fisher Scientific |

| Specific Optical Rotation | -26° to -30° (c=0.7 in H2O at 25°C, 589 nm) | Thermo Fisher Scientific |

Synthesis

The synthesis of this compound has been reported via a two-step process starting from a protected precursor, methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate.

Experimental Protocol

Step 1: Deprotection The starting material, methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate, is subjected to reflux with hydrogen chloride in an aqueous solution for 3 hours. This step removes the N-tert-butoxycarbonyl (Boc) protecting group.

Step 2: Purification The resulting crude product is then purified using ion-exchange chromatography with Dowex 50Wx8 resin and ammonium hydroxide as the eluent to yield the final product, this compound, with a reported yield of 90%.

Synthesis Workflow

Biological Context and Potential Applications

The introduction of a methyl group at the 3-position of the pyrrolidine ring can favor specific ring puckering (Cγ-exo or Cγ-endo), which in turn influences the φ (phi) and ψ (psi) dihedral angles of the peptide backbone. This has implications for the design of peptidomimetics targeting protein-protein interactions, enzyme inhibitors, and G-protein coupled receptors.

General Role of 3-Substituted Prolines in Peptide Structure

The incorporation of 3-substituted prolines into a peptide sequence can enforce a particular secondary structure, such as a β-turn or a polyproline II helix. This structural rigidification can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.

Comparative Data of 3-Methylproline Stereoisomers

In the absence of specific biological data for the (2S,3S) isomer, this section provides available information on other stereoisomers of 3-methylproline to offer a comparative perspective. It is crucial to note that stereochemistry can significantly impact biological activity.

| Compound | Biological Context/Activity | Reference |

| (2S,3R)-3-Methylproline | Component of actinomycin antibiotics. | J. Am. Chem. Soc. 1967, 89, 23, 6210–6212 |

| (2R,3S)-3-Methylproline | Studied for its effect on actinomycin biosynthesis. | J. Biol. Chem. 1968, 243, 1833-1838 |

| (2R,3R)-3-Methylproline | Investigated in the context of actinomycin biosynthesis. | J. Biol. Chem. 1968, 243, 1833-1838 |

Conclusion

This compound is a synthetically accessible proline analog with potential applications in peptide and peptidomimetic design. While direct biological activity data for this specific isomer is limited, the well-established role of 3-substituted prolines in medicinal chemistry suggests its utility as a tool for modulating peptide conformation and function. Further research is warranted to elucidate the specific biological profile of this compound and its potential as a scaffold in the development of novel therapeutics. Researchers and drug development professionals are encouraged to consider this and other proline analogs in their structure-activity relationship (SAR) studies to explore new avenues for therapeutic intervention.

References

Thermodynamic Stability of 3-Methylproline Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of 3-methylproline isomers. Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic structure. The introduction of a methyl group at the 3-position further influences the stereochemistry and energetic landscape of the molecule, impacting its role in peptide structure and function. Understanding the relative stability of these isomers is critical for applications in peptide design, medicinal chemistry, and drug development.

Introduction to 3-Methylproline Isomerism

3-Methylproline exists as multiple isomers, primarily arising from two sources:

-

Diastereomerism at the C3 position: The methyl group can be on the same side of the ring as the carboxyl group (cis or syn configuration) or on the opposite side (trans or anti configuration). This results in two diastereomers: (2S,3S)-3-methylproline and (2S,3R)-3-methylproline.

-

Conformational Isomerism: Like proline, 3-methylproline exhibits two main conformational features:

-

Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt different puckered conformations, typically described as Cγ-endo (down pucker) or Cγ-exo (up pucker).

-

Peptide Bond Isomerization: The peptide bond preceding the proline residue (the X-Pro bond) can exist in either a cis or trans conformation. The energy barrier for this isomerization is lower than for other amino acids, making both forms accessible under physiological conditions.

-

The interplay of these isomeric forms dictates the conformational preferences and, consequently, the thermodynamic stability of 3-methylproline-containing peptides.

Quantitative Thermodynamic Data

As a representative example of the energetic differences between conformers of proline-containing peptides, the following table summarizes DFT calculations for N-acetyl-L-prolyl-L-proline-N'-methylamide. These values illustrate the small energy differences that govern conformational preferences.

Table 1: Relative Internal Energies of Ac-L-Pro-L-Pro-NHMe Conformers

| Conformer | Relative Internal Energy (kcal/mol) |

| t-εL-t (Global Minimum) | 0.00 |

| t-αL-t | 3.33 |

| Another t-εL-t variant | 3.58 |

Data calculated at the B3LYP/6-31+G(d) level of theory.[1] "t" refers to a trans peptide bond. εL and αL refer to specific regions of the Ramachandran plot.

Qualitative findings from the literature indicate that for 3-methylproline, the trans relationship between the methyl group and the carboxyl function (the anti or (2S,3R) isomer) is generally considered to be the thermodynamically more stable diastereomer due to reduced steric hindrance. A cis-3-methyl substituent ((2S,3S) isomer) has a more pronounced conformational effect, stabilizing the Cγ-endo puckering of the pyrrolidine ring.[1]

Experimental and Computational Protocols

Determining the thermodynamic stability of 3-methylproline isomers involves a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental method for characterizing the conformational isomers of proline derivatives in solution.

Objective: To identify and quantify the populations of cis and trans peptide bond isomers and different ring pucker conformations.

Methodology:

-

Sample Preparation:

-

Synthesize the desired 3-methylproline-containing peptide (e.g., Ac-(2S,3R)-3-MePro-NHMe).

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (¹H) and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Key Experiments:

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a spin system.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities. A strong Hα(i-1) to Hδ(proline) NOE is characteristic of a cis X-Pro peptide bond, while a strong Hα(i-1) to Hα(proline) NOE indicates a trans bond.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances. The chemical shifts of proline Cβ and Cγ are particularly sensitive to the cis/trans isomerization.

-

Variable Temperature Studies: Acquire spectra at a range of temperatures (e.g., 283 K to 313 K) to assess the temperature dependence of isomer populations and calculate thermodynamic parameters (ΔH°, ΔS°) using the Van't Hoff equation.

-

-

-

Data Analysis:

-

Integrate the well-resolved peaks corresponding to the cis and trans isomers in the ¹H or ¹³C spectra to determine their relative populations.

-

Calculate the equilibrium constant (K = [trans]/[cis]).

-

Calculate the Gibbs free energy difference (ΔG° = -RT ln K).

-

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are used to model the isomers in the gas phase or in solution and to calculate their relative energies and thermodynamic properties.

Objective: To determine the optimized geometries, relative electronic energies, and Gibbs free energies of the different diastereomers and conformers of 3-methylproline.

Methodology:

-

Model System Construction:

-

Build the initial 3D structures of the 3-methylproline isomers (e.g., (2S,3S)-3-methylproline and (2S,3R)-3-methylproline) and their various conformers (Cγ-endo/exo, cis/trans preceding peptide bond if modeled as a dipeptide).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization calculations using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set .

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculation:

-

Calculate the single-point electronic energy of each optimized conformer at a higher level of theory if necessary.

-

The relative stability is determined by comparing the total energies (electronic energy + ZPVE) or the Gibbs free energies of the different isomers.

-

-

Solvation Modeling (Optional but Recommended):

-

To simulate the solution phase, apply a continuum solvation model, such as the Polarizable Continuum Model (PCM) , during the geometry optimization and energy calculations.

-

-

Software:

-

These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Visualizations of Isomeric Relationships

The following diagrams illustrate the key isomeric relationships for 3-methylproline.

Caption: Diastereomers and ring pucker conformers of 3-methylproline.

Caption: Integrated workflow for determining thermodynamic stability.

Conclusion

The thermodynamic stability of 3-methylproline isomers is a complex interplay of stereochemistry at the C3 position and conformational equilibria of the pyrrolidine ring and the preceding peptide bond. The trans or anti diastereomer, (2S,3R)-3-methylproline, is generally the more stable form. A thorough understanding of these energetic landscapes, achieved through a combination of high-field NMR spectroscopy and DFT calculations, is essential for the rational design of peptides and peptidomimetics. The detailed protocols provided in this guide offer a robust framework for researchers to investigate these properties, enabling the strategic use of 3-methylproline to control peptide conformation and enhance biological activity in drug discovery applications.

References

The Discovery and Enduring Impact of Substituted Proline Analogs: A Technical Guide for Drug Development

An in-depth exploration of the synthesis, conformational effects, and therapeutic applications of substituted proline analogs for researchers, scientists, and drug development professionals.

Introduction: The Unique Role of Proline and the Rationale for Analogs

Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine incorporated into a pyrrolidine ring. This cyclic structure imposes significant conformational constraints on the peptide backbone, restricting the peptide backbone's phi (φ) torsion angle and influencing the cis-trans isomerization of the preceding peptide bond.[1] These properties make proline a critical residue in defining the three-dimensional structure and function of peptides and proteins, often found in turns and loops of protein structures.

The inherent rigidity of the proline ring has made it an attractive scaffold for medicinal chemists. By introducing substituents onto the pyrrolidine ring, chemists can fine-tune the conformational preferences of the molecule, thereby enhancing its biological activity, selectivity, and pharmacokinetic properties. Substituted proline analogs are designed to be conformationally restricted peptidomimetics, which can lead to improved metabolic stability and bioavailability compared to their more flexible counterparts. This guide provides a comprehensive overview of the discovery, history, synthesis, and application of this important class of molecules in drug development.

A Historical Perspective: Key Milestones in Proline Analog Research

The journey of substituted proline analogs from academic curiosity to blockbuster drugs has been marked by several key discoveries:

-

Early 1960s: The initial synthesis and incorporation of fluorinated proline analogs, such as 4-fluoroproline, were explored to understand the structure of collagen. These early studies demonstrated that substitutions on the proline ring could significantly influence protein stability.

-

1977: The introduction of Captopril, a sulfhydryl-containing dipeptide analog of proline, revolutionized the treatment of hypertension.[2] Its rational design as an inhibitor of the angiotensin-converting enzyme (ACE) marked a paradigm shift in drug discovery, moving from random screening to structure-based design.

-

Late 20th Century: The development of solid-phase synthesis techniques enabled the rapid and efficient creation of diverse libraries of substituted proline analogs, accelerating structure-activity relationship (SAR) studies.

-

Early 21st Century: The "proline editing" approach emerged as a powerful tool for the late-stage functionalization of proline residues within peptides, allowing for the synthesis of a wide array of analogs with diverse functionalities.[3]

-

Present Day: Substituted proline analogs are integral components of numerous FDA-approved drugs for a wide range of therapeutic areas, including cardiovascular disease, diabetes, viral infections, and neurological disorders.[4]

Data Presentation: Quantitative Analysis of Substituted Proline Analogs

The introduction of substituents on the proline ring can dramatically alter the biological activity of the parent molecule. The following tables summarize key quantitative data for various substituted proline analogs, highlighting their potency as enzyme inhibitors.

Table 1: Inhibition of Angiotensin-Converting Enzyme (ACE) by Proline-Containing Inhibitors

| Compound | Proline Analog Moiety | IC50 (nM) | Target | Reference |

| Captopril | (2S)-1-(3-mercapto-2-methyl-1-oxopropyl)-L-proline | 1.7 | ACE | [2] |

| Enalaprilat | (S)-1-[N-[(S)-1-carboxy-3-phenylpropyl]-L-alanyl]-L-proline | 1.2 | ACE | [5] |

| Lisinopril | (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline | 1.0 | ACE | [6] |

| Ramiprilat | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | 2.1 | ACE | [5] |

Table 2: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by Proline Analog-Containing Inhibitors

| Compound | Proline Analog Moiety | IC50 (nM) | Target | Reference |

| Sitagliptin | (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | 18 | DPP-4 | [7] |

| Vildagliptin | (S)-1-[2-({[3-hydroxy-1-adamantyl]amino}acetyl)pyrrolidine-2-carbonitrile] | 62 | DPP-4 | [8] |

| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | 26 | DPP-4 | [8] |

| Linagliptin | 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | 1 | DPP-4 | [8] |

Experimental Protocols

Synthesis of Substituted Proline Analogs

1. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines

This protocol describes a general method for the solid-phase synthesis of proline analogs using a backboned amide linker (BAL) resin.

-

Resin Preparation: Swell BAL resin in dimethylformamide (DMF).

-

Aldimine Formation: React the resin with an appropriate aldehyde and glycine ester to form a resin-bound aldimine.

-

Alkylation: Deprotonate the α-carbon of the glycine residue with a strong base (e.g., lithium diisopropylamide) and react with a dihaloalkane (e.g., 1-bromo-3-chloropropane) to introduce the proline ring precursor.

-

Hydrolysis: Hydrolyze the imine and ester groups using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Intramolecular Cyclization: Treat the resin with a base (e.g., diisopropylethylamine) to promote intramolecular cyclization, forming the proline ring.

-

Acylation and Cleavage: Acylate the secondary amine of the proline ring with a desired carboxylic acid and cleave the final product from the resin using strong acid (e.g., trifluoroacetic acid).

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Proline Editing: Post-Synthetic Modification of Peptides

This protocol outlines the "proline editing" technique for modifying a hydroxyproline residue within a synthesized peptide.[3]

-

Peptide Synthesis: Synthesize the desired peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis, incorporating Fmoc-4-hydroxyproline (Fmoc-Hyp-OH) at the desired position.

-

Hydroxyl Protection: After coupling the Fmoc-Hyp-OH, protect the hydroxyl group using a suitable protecting group (e.g., trityl chloride).

-

Peptide Elongation: Continue the peptide synthesis to completion.

-

Selective Deprotection: Selectively remove the hydroxyl protecting group (e.g., dilute trifluoroacetic acid for trityl).

-

Modification of Hydroxyl Group:

-

Mitsunobu Reaction: React the free hydroxyl group with a nucleophile (e.g., a phenol or carboxylic acid) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to achieve inversion of stereochemistry.

-

Oxidation: Oxidize the hydroxyl group to a ketone (4-oxoproline) using an appropriate oxidizing agent (e.g., Dess-Martin periodinane).

-

Fluorination: Convert the hydroxyl group to a fluoride using a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).

-

-

Final Deprotection and Cleavage: Remove all remaining protecting groups and cleave the peptide from the resin.

-

Purification: Purify the modified peptide by RP-HPLC.

Biological Assays

1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).[9][10]

-

Reagents:

-

ACE from rabbit lung

-

Hippuryl-histidyl-leucine (HHL) substrate

-

Borate buffer (pH 8.3)

-

Test compound (substituted proline analog)

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

-

Procedure:

-

Prepare a solution of ACE in borate buffer.

-

Prepare a solution of HHL in borate buffer.

-

Prepare various concentrations of the test compound.

-

In a microcentrifuge tube, add the ACE solution and the test compound solution (or buffer for control). Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL solution and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed into ethyl acetate by vortexing and centrifugation.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Re-dissolve the residue in deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This assay measures the inhibition of DPP-4 activity using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[11]

-

Reagents:

-

Recombinant human DPP-4

-

Gly-Pro-AMC substrate

-

Tris-HCl buffer (pH 7.5-8.0)

-

Test compound (substituted proline analog)

-

-

Procedure:

-

Prepare a solution of DPP-4 in Tris-HCl buffer.

-

Prepare a solution of Gly-Pro-AMC in Tris-HCl buffer.

-

Prepare various concentrations of the test compound.

-

In a 96-well black microplate, add the DPP-4 solution and the test compound solution (or buffer for control). Incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC solution.

-

Immediately measure the fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.

-

-

Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time plot). Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Substituted proline analogs, most notably the "-prils," are potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[8][12][13] This pathway plays a crucial role in regulating blood pressure and fluid balance. Inhibition of ACE leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. The net effect is a lowering of blood pressure.

Proline Metabolism in Cancer

Recent research has highlighted the critical role of proline metabolism in cancer cell proliferation, survival, and metastasis.[12][13] Cancer cells often exhibit altered proline metabolism, relying on the "proline cycle" for ATP production, redox balance, and the synthesis of macromolecules. This has identified enzymes in the proline metabolic pathway, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR), as potential therapeutic targets.

Workflow for Proline Analog Drug Discovery

The discovery and development of drugs based on substituted proline analogs typically follow a structured workflow, from initial hit identification to preclinical evaluation.

Conclusion and Future Directions

Substituted proline analogs have proven to be a remarkably successful class of molecules in drug discovery, a testament to the power of conformational constraint as a design principle. From their origins in the study of collagen to their current use in a multitude of therapies, the journey of proline analogs highlights the synergy between synthetic chemistry, structural biology, and pharmacology.

The future of proline analog research remains bright, with several exciting avenues for exploration:

-

Novel Scaffolds: The design and synthesis of new, more complex bicyclic and spirocyclic proline analogs will continue to provide novel chemical matter with unique three-dimensional shapes.

-

Targeting New Pathways: The emerging roles of proline metabolism in diseases like cancer and neurodegenerative disorders open up new opportunities for targeting enzymes in these pathways with novel proline analog inhibitors.[3][12]

-

Advanced "Proline Editing": Further refinements of late-stage functionalization techniques will enable the creation of even more diverse and complex proline-containing peptides and proteins for therapeutic and research applications.

-

Computational Design: Advances in computational chemistry and machine learning will play an increasingly important role in the rational design of proline analogs with optimized binding affinities and pharmacokinetic properties.

The continued exploration of the rich chemical space of substituted proline analogs promises to deliver the next generation of innovative medicines for a wide range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Proline Isomer-Specific Antibodies Reveal the Early Pathogenic Tau Conformation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a proline analog of interest in pharmaceutical research. Due to a lack of specific experimental data in publicly available literature, this document focuses on predicted solubility based on physicochemical principles, outlines detailed experimental protocols for determining solubility, and presents logical workflows for solvent selection and solubility assessment.

Physicochemical Properties and Predicted Solubility

This compound is a cyclic amino acid analog. Its structure, featuring a polar carboxylic acid group and a secondary amine within a pyrrolidine ring, alongside a nonpolar methyl group, suggests a nuanced solubility profile. The zwitterionic character at neutral pH is expected to heavily influence its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| XLogP3-AA | -1.9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | White to beige crystalline powder | Thermo Fisher Scientific[2] |

Based on its structure as a proline derivative, a certain degree of aqueous solubility is anticipated. For a similar compound, (S)-2-Methylpyrrolidine-2-carboxylic acid, a high solubility in water of 100 mg/mL has been reported, requiring sonication to achieve.[3] The presence of the methyl group in the target compound may slightly decrease aqueous solubility compared to proline. Solubility in organic solvents is expected to vary significantly with solvent polarity and the ability to form hydrogen bonds.

Table 2: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The compound is an amino acid analog capable of forming zwitterions and strong hydrogen bonds with water. |

| Methanol | Moderate to High | The hydroxyl group can hydrogen bond with the solute. | |

| Ethanol | Moderate | Reduced polarity compared to methanol may decrease solubility. | |

| Polar Aprotic | DMSO | Moderate to High | Good hydrogen bond acceptor and high polarity. Often used for compounds with low aqueous solubility.[4] |

| DMF | Moderate | Similar to DMSO, a good hydrogen bond acceptor. | |

| Acetonitrile | Low to Moderate | Less polar than DMSO and DMF. | |

| Nonpolar | Toluene | Very Low | Lack of favorable interactions between the polar solute and nonpolar solvent. |

| Hexane | Very Low | Highly nonpolar solvent, unlikely to dissolve a polar amino acid derivative. | |

| Dichloromethane | Low | While slightly polar, it is a poor hydrogen bonding partner for this solute. |

Experimental Protocols for Solubility Determination

Accurate solubility data is critical for various applications, including reaction optimization, purification, and formulation development. Below are standard protocols for determining the solubility of this compound.

Equilibrium Shake-Flask Method (Gravimetric Analysis)

This is a conventional and reliable method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Pipettes

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure saturation.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) and transfer it to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point) until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

Calculate the solubility in mg/mL or other appropriate units.

High-Throughput Screening (HTS) Method using UV-Vis Spectroscopy

This method is suitable for rapid screening of solubility in multiple solvents, provided the compound has a chromophore.

Objective: To rapidly estimate the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A library of selected solvents in a 96-well plate format

-

96-well plates (deep-well for incubation, UV-transparent for measurement)

-

Automated liquid handler (optional)

-

Plate shaker with temperature control

-

Plate centrifuge

-

UV-Vis microplate reader

Procedure:

-

Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).

-

Generate a calibration curve by preparing a series of dilutions of the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax).

-

Dispense a known, excess amount of the solid compound into the wells of a deep-well plate.

-

Add a fixed volume of each test solvent to the respective wells.

-

Seal the plate and place it on a temperature-controlled shaker for an appropriate equilibration time.

-

Centrifuge the plate to pellet the undissolved solid.

-

Carefully transfer a known volume of the supernatant from each well to a new UV-transparent 96-well plate.

-

If necessary, dilute the supernatant with a suitable solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of each well using the microplate reader at λmax.

-

Calculate the concentration of the dissolved compound in each solvent using the calibration curve, thus determining the solubility.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate logical workflows for solubility assessment and solvent selection in a research and development setting.

References

A Technical Guide to the Applications of Constrained Noncanonical Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide explores the principles, applications, and methodologies surrounding the use of constrained noncanonical amino acids (ncAAs) in peptide and protein engineering. It details how imposing conformational restrictions on these unique building blocks can overcome the inherent limitations of natural peptides, leading to therapeutics and research tools with enhanced stability, affinity, and novel functionalities.

Introduction: Overcoming the Flexibility of Nature

The 20 canonical amino acids that form the basis of life provide a remarkable but limited chemical toolkit. Peptides and proteins derived from these building blocks often suffer from significant therapeutic drawbacks, including poor metabolic stability due to proteolytic degradation and low binding affinity resulting from high conformational flexibility.[1][2] Native peptides exist as a dynamic ensemble of structures in solution; binding to a target requires "freezing" a single bioactive conformation, which carries a substantial entropic penalty.[2]

Constrained noncanonical amino acids (ncAAs) are synthetic or naturally occurring amino acids, not found in the standard genetic code, that incorporate cyclic or rigidifying elements within their structure. By incorporating these rigid components into a peptide sequence, the conformational freedom of the molecule is significantly reduced.[3][4] This pre-organization into a bioactive structure can dramatically enhance binding affinity, increase resistance to proteases, and improve overall pharmacokinetic properties, making them invaluable tools in modern drug discovery and biotechnology.[2][5]

The Principle of Conformational Constraint: A Thermodynamic Advantage

The enhanced performance of constrained peptides is rooted in thermodynamics. The binding of a flexible, linear peptide to its target involves a significant loss of conformational entropy, which is energetically unfavorable. By constraining a peptide, it is "locked" into a conformation that more closely resembles its bound state. This pre-organization minimizes the entropic cost of binding, leading to a more favorable Gibbs free energy change (ΔG) and, consequently, higher binding affinity.[1][2]

Caption: Thermodynamic advantage of constrained vs. unconstrained peptides in target binding.

Key Applications and Quantitative Impact

The unique properties of constrained ncAAs have led to their successful application in numerous fields, most notably in the development of next-generation therapeutics.

Targeting Challenging Protein-Protein Interactions (PPIs)

PPIs are fundamental to cellular processes, but their large, flat interfaces make them notoriously difficult to target with traditional small molecules. Constrained peptides, particularly those stabilized in an α-helical conformation, can mimic the binding motifs of natural proteins and effectively disrupt these interactions.[1][5] This strategy is being actively pursued for targets in oncology, infectious diseases, and metabolic disorders.[1][6]

Enhancing Metabolic Stability and Bioavailability

A primary failure point for peptide drugs is their rapid clearance by proteases. The rigid structures conferred by constrained ncAAs can sterically hinder the approach of these enzymes, dramatically increasing the peptide's half-life.[2] For example, introducing an all-hydrocarbon cross-link ("staple") into a peptide via olefin metathesis has been shown to decrease the rate of proteolytic cleavage by over 40-fold.[7]

| Peptide Modification | Target | Effect on Property | Quantitative Change | Reference |

| Hydrocarbon Staple (i, i+7) | BCL-2 family | Proteolytic Stability | 41-fold decrease in cleavage rate | [7] |

| Incorporation of Ac6c | Opioid Receptor | In Vivo Activity | Generated potent, systemically active analogs | [4][8] |

| DBM Staple | p300 | Binding Affinity | 14-fold increase in affinity (vs. unconstrained) | [5] |

| N-Methylation | Various | Bioavailability | Improves pharmacokinetic properties | [2] |

Engineering Enzymes and Biomaterials

Beyond therapeutics, constrained ncAAs are used to engineer enzymes with enhanced thermal stability or novel catalytic functions.[9][10] The precise structural control offered by these building blocks is also being explored for the creation of new biomaterials with tailored physical and biological properties.[11][12]

Methodologies for Synthesis and Incorporation

The integration of constrained ncAAs into peptides and proteins is achieved through two primary routes: chemical synthesis and biological incorporation.

Caption: General workflow for the development and application of constrained peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse method for chemically synthesizing peptides containing ncAAs.[13] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Fmoc-protected canonical and constrained noncanonical amino acids.

-

Solid-phase resin (e.g., Rink Amide or Wang resin).

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc-deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane).

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling: If starting with a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents). Add this activation mixture to the resin and allow it to react for 1-2 hours.

-

Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat steps 3-5 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (Step 3).

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Genetic Code Expansion (GCE)

GCE enables the site-specific incorporation of ncAAs into proteins in living cells.[14] This technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that does not cross-react with the host's native machinery. The orthogonal tRNA is engineered to recognize a nonsense codon (e.g., the amber stop codon, UAG) that has been introduced into the gene of interest at the desired incorporation site.[13]

Materials:

-

Host organism (e.g., E. coli strain engineered for GCE).

-

Expression vector containing the gene of interest with an in-frame amber (UAG) codon at the desired site.

-

A separate plasmid encoding the orthogonal aaRS/tRNA pair (e.g., a Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair).

-

The desired noncanonical amino acid.

-

Standard bacterial growth media (e.g., LB broth, M9 minimal media).

-

Inducing agent (e.g., IPTG for lac-based promoters).

Protocol:

-

Transformation: Co-transform the host E. coli strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., M9 minimal media) at 37°C with appropriate antibiotics to an OD600 of 0.6-0.8.

-

ncAA Supplementation: Supplement the culture medium with the noncanonical amino acid to a final concentration of typically 1-10 mM.

-

Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-24 hours to allow for protein expression.

-

Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

-

Purification: Purify the ncAA-containing protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged) followed by other purification steps like size-exclusion chromatography.

-

Verification: Confirm the successful incorporation of the ncAA using mass spectrometry.

Conclusion and Future Outlook

Constrained noncanonical amino acids are powerful tools that bridge the gap between small molecules and large biologics. They provide a rational and effective means to design peptide-based molecules with superior drug-like properties. By enforcing conformational rigidity, these modifications can simultaneously improve binding affinity, increase metabolic stability, and fine-tune bioavailability.[2] The continued development of novel constraining strategies, combined with advances in synthetic and biosynthetic incorporation methods, promises to expand the scope of this technology, leading to the discovery of new therapeutics for a wide range of diseases and the creation of novel, functional biomaterials.

References

- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Modeling and Synthesis of Conformationally Restricted Amino Acids: Ingenta Connect [ingentaconnect.com]

- 13. mdpi.com [mdpi.com]

- 14. alfachemic.com [alfachemic.com]

An In-depth Technical Guide to the Structural Comparison of Proline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional properties of proline and its diverse analogs. Proline's unique cyclic structure imparts significant conformational constraints on peptides and proteins, making it a critical residue in protein folding, stability, and molecular recognition. The strategic incorporation of proline analogs offers a powerful tool for modulating these properties in drug design and protein engineering. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding and application of these valuable molecules.

Structural and Physicochemical Properties of Proline and Key Analogs

The introduction of substituents or alterations to the pyrrolidine ring of proline profoundly influences its conformational preferences and physicochemical characteristics. These modifications can alter ring pucker, the cis/trans isomerism of the peptide bond, and the overall hydrophobicity and electronic properties of the molecule. Below are tables summarizing key quantitative data for proline and some of its most studied analogs.

Table 1: Physicochemical Properties of Proline and Selected Analogs

| Compound | Molecular Weight ( g/mol ) | pKa (-COOH) | pKa (-NH2+) |

| L-Proline | 115.13 | 1.95 | 10.64 |

| (2S,4R)-4-Hydroxyproline | 131.13 | 1.82 | 9.66 |

| (2S,4S)-4-Fluoroproline | 133.11 | ~1.8 | ~9.0 |

| (2S,4R)-4-Fluoroproline | 133.11 | ~1.8 | ~9.0 |

| Azetidine-2-carboxylic Acid | 101.10 | 1.84 | 10.74 |

| Piperidine-2-carboxylic Acid | 129.16 | 2.19 | 10.70 |

Note: pKa values can vary slightly depending on the experimental conditions.

Table 2: Conformational Preferences of Proline and Analogs

| Amino Acid | Predominant Ring Pucker (in peptides) | Preference for Peptide Bond Conformation (Preceding the Residue) | Key Structural Features |

| L-Proline | Cγ-endo (down) and Cγ-exo (up) are energetically similar[1] | Trans is generally favored, but the energy barrier to cis is low[1] | Five-membered pyrrolidine ring. |

| (2S,4R)-4-Hydroxyproline | Cγ-exo (up)[2] | Strongly favors trans | Hydroxyl group introduces polarity and hydrogen bonding capability. |

| (2S,4S)-4-Fluoroproline | Cγ-endo (down)[3] | Favors cis | Electronegative fluorine atom influences ring pucker through stereoelectronic effects.[4][5] |

| (2S,4R)-4-Fluoroproline | Cγ-exo (up)[3] | Strongly favors trans | Electronegative fluorine atom influences ring pucker through stereoelectronic effects.[4][5] |

| Azetidine-2-carboxylic Acid | Less puckered than proline, can adopt either pucker depending on the backbone[6] | Lower rotational barrier for cis-trans isomerization compared to proline | Four-membered ring, increased ring strain. |

| Piperidine-2-carboxylic Acid | Chair conformation is preferred[6] | Higher steric hindrance may destabilize the planar peptide bond | Six-membered ring, greater conformational flexibility than proline. |

Table 3: Torsional Angles of Proline in Different Conformations

| Conformation | φ (phi) | ψ (psi) | ω (omega) |

| Polyproline II (PPII) Helix | ~ -75° | ~ +145° | 180° (trans) |

| α-Helix | ~ -60° | ~ -45° | 180° (trans) |

| β-Sheet | ~ -135° | ~ +135° | 180° (trans) |

| Cis-proline turn | ~ -60° | Varies | 0° (cis) |

Note: These are idealized values and can vary in actual protein structures.

Experimental Protocols

The characterization of proline and its analogs relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experiments.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of proline-containing peptides in solution, including ring pucker and cis/trans isomerization.

Protocol for 2D NMR (COSY and NOESY) of a Proline-Containing Peptide:

-

Sample Preparation:

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.

-

Adjust the pH to the desired value using dilute DCl or NaOD.

-